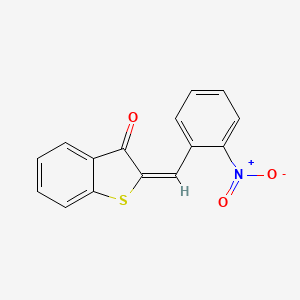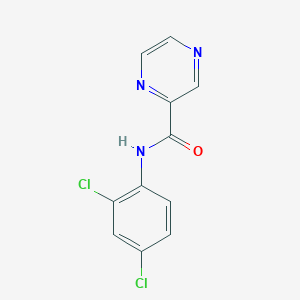![molecular formula C11H17N3O3S2 B5509387 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)
4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide often involves complex reactions. For example, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the intricate chemistry involved in synthesizing piperazine-containing compounds (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within this category is often characterized by X-ray crystallography. For instance, the crystal structure of 4-phenyl-piperazine-1-sulfonylamide was determined to provide insights into the arrangement of atoms and the geometry of the molecule (Berredjem et al., 2010).
Chemical Reactions and Properties
Piperazine derivatives are known for their reactivity in various chemical reactions. The sulfomethylation of piperazine, for example, has been explored to create mixed-side-chain macrocyclic chelates, showcasing the compound's versatility in chemical synthesis (van Westrenen & Sherry, 1992).
Scientific Research Applications
Enantioselective Catalysis : A study by Wang et al. (2006) explored the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group, similar to the one in 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide, was crucial for achieving high enantioselectivity in this catalytic process (Wang, Cheng, Wu, Wei, & Sun, 2006).
Chemical Derivatization for Liquid Chromatography : Wu et al. (1997) developed a new sulfonate reagent, incorporating elements like piperazine for analytical derivatization in liquid chromatography. This approach is relevant for compounds like this compound, which could potentially be used as derivatization agents to improve the sensitivity and selectivity of analytical methods (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).
Synthesis of Antimicrobial Agents : Krishnamurthy et al. (2011) synthesized a series of compounds including piperazine-1-yl and sulfonamide moieties for antimicrobial applications. This research indicates the potential of this compound in developing new antimicrobial agents (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Carbonic Anhydrase Inhibition : A study by Mincione et al. (2005) discussed the synthesis of sulfonamide derivatives, including piperazine, as inhibitors of carbonic anhydrase. This suggests the potential application of this compound in designing inhibitors for enzymes like carbonic anhydrase (Mincione, Starnotti, Masini, Bacciottini, Scrivanti, Casini, Vullo, Scozzafava, & Supuran, 2005).
Adenosine Receptor Antagonism : Borrmann et al. (2009) developed compounds with piperazine-1-sulfonyl moieties as potent adenosine A2B receptor antagonists. This indicates the potential for this compound to be utilized in the development of similar receptor antagonists (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).
Future Directions
The future directions for research on “4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide” are not specified in the current data. Given the interest in piperazine derivatives in various fields of chemistry and biology, it is likely that future research will continue to explore the synthesis, properties, and applications of these compounds .
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-2-13-3-5-14(6-4-13)19(16,17)9-7-10(11(12)15)18-8-9/h7-8H,2-6H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVSYXLIYCYUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)
![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)
![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)
![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)
![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)



![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)